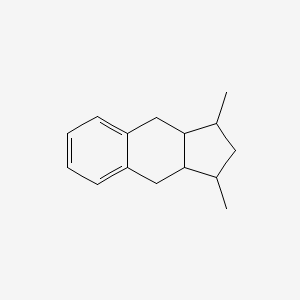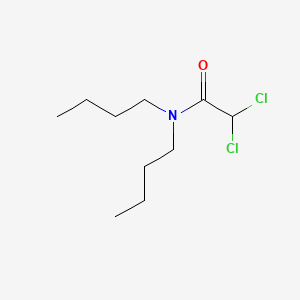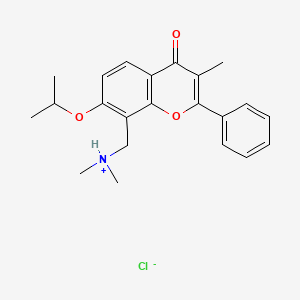
1H-Benzindene, hexahydrodimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzindene, hexahydrodimethyl- is an organic compound with the molecular formula C15H20 It is a derivative of benzindene, characterized by the presence of two methyl groups and a hexahydro structure
Vorbereitungsmethoden
The synthesis of 1H-Benzindene, hexahydrodimethyl- involves several steps. One common method includes the hydrogenation of benzindene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the benzindene ring, resulting in the formation of hexahydrodimethyl-1H-benzindene .
Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H-Benzindene, hexahydrodimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzindene, hexahydrodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a bioactive compound. It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, 1H-Benzindene, hexahydrodimethyl- is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Benzindene, hexahydrodimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1H-Benzindene, hexahydrodimethyl- can be compared with other similar compounds, such as:
Benzindene: The parent compound, which lacks the hexahydro and dimethyl modifications. It has different chemical properties and reactivity.
Hexahydrobenzindene: A similar compound with a fully hydrogenated benzindene ring but without the dimethyl groups.
Dimethylbenzindene: A derivative with two methyl groups but without the hexahydro structure.
The uniqueness of 1H-Benzindene, hexahydrodimethyl- lies in its combined hexahydro and dimethyl modifications, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
68954-04-1 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
1,3-dimethyl-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C15H20/c1-10-7-11(2)15-9-13-6-4-3-5-12(13)8-14(10)15/h3-6,10-11,14-15H,7-9H2,1-2H3 |
InChI-Schlüssel |
GTFNGWNNWQAMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C1CC3=CC=CC=C3C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)


![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)



